Cas no 1695757-70-0 (2,3-dihydro-1H-inden-2-ylmethanesulfonamide)

2,3-dihydro-1H-inden-2-ylmethanesulfonamide Chemical and Physical Properties
Names and Identifiers
-
- 2,3-dihydro-1H-inden-2-ylmethanesulfonamide
- 1H-Indene-2-methanesulfonamide, 2,3-dihydro-
-
- Inchi: 1S/C10H13NO2S/c11-14(12,13)7-8-5-9-3-1-2-4-10(9)6-8/h1-4,8H,5-7H2,(H2,11,12,13)
- InChI Key: JQVKXAYXFRIXAF-UHFFFAOYSA-N
- SMILES: C1C2=C(C=CC=C2)CC1CS(N)(=O)=O
2,3-dihydro-1H-inden-2-ylmethanesulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-177740-5.0g |
(2,3-dihydro-1H-inden-2-yl)methanesulfonamide |
1695757-70-0 | 95% | 5.0g |
$2858.0 | 2023-02-16 | |
Enamine | EN300-177740-2.5g |
(2,3-dihydro-1H-inden-2-yl)methanesulfonamide |
1695757-70-0 | 95% | 2.5g |
$1931.0 | 2023-09-20 | |
Enamine | EN300-177740-0.5g |
(2,3-dihydro-1H-inden-2-yl)methanesulfonamide |
1695757-70-0 | 95% | 0.5g |
$768.0 | 2023-09-20 | |
TRC | D458525-50mg |
2,3-dihydro-1H-inden-2-ylmethanesulfonamide |
1695757-70-0 | 50mg |
$ 230.00 | 2022-06-05 | ||
TRC | D458525-10mg |
2,3-dihydro-1H-inden-2-ylmethanesulfonamide |
1695757-70-0 | 10mg |
$ 70.00 | 2022-06-05 | ||
Enamine | EN300-177740-5g |
(2,3-dihydro-1H-inden-2-yl)methanesulfonamide |
1695757-70-0 | 95% | 5g |
$2858.0 | 2023-09-20 | |
1PlusChem | 1P01BE1P-250mg |
2,3-dihydro-1H-inden-2-ylmethanesulfonamide |
1695757-70-0 | 95% | 250mg |
$577.00 | 2025-03-19 | |
A2B Chem LLC | AW10237-5g |
2,3-dihydro-1H-inden-2-ylmethanesulfonamide |
1695757-70-0 | 95% | 5g |
$3044.00 | 2024-04-20 | |
Aaron | AR01BEA1-10g |
2,3-dihydro-1H-inden-2-ylmethanesulfonamide |
1695757-70-0 | 95% | 10g |
$5850.00 | 2023-12-15 | |
A2B Chem LLC | AW10237-500mg |
2,3-dihydro-1H-inden-2-ylmethanesulfonamide |
1695757-70-0 | 95% | 500mg |
$844.00 | 2024-04-20 |
2,3-dihydro-1H-inden-2-ylmethanesulfonamide Related Literature
-
Hong Xu,Ke Ni,Xiaokun Li,Guangzong Fang,Guohong Fan RSC Adv., 2017,7, 51403-51410
-
2. Triphenylphosphine oxide-catalyzed stereoselective poly- and dibromination of unsaturated compounds†Tian-Yang Yu,Yao Wang,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 7817-7820
-
O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683
-
Kui-Suo Yang,Yi-Lian Li,Yang-Yang Ma,Li-Na Feng,An-Ping Wu,Yan Qiao,Jin-Rong Bao,Wen-Xian Li,Xiao-Wei Zhu,Ran-Bo Yu CrystEngComm, 2018,20, 6351-6357
-
N. A. Atamas,M. M. Lazarenko,K. S. Yablochkova,G. Taranyik RSC Adv., 2021,11, 37307-37316
Additional information on 2,3-dihydro-1H-inden-2-ylmethanesulfonamide
Comprehensive Overview of 2,3-dihydro-1H-inden-2-ylmethanesulfonamide (CAS No. 1695757-70-0): Properties, Applications, and Research Insights
2,3-dihydro-1H-inden-2-ylmethanesulfonamide (CAS No. 1695757-70-0) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research due to its unique structural features and potential applications. This sulfonamide derivative, characterized by its indenylmethanesulfonamide core, serves as a versatile intermediate in the synthesis of bioactive molecules. Researchers are particularly interested in its role as a scaffold for drug discovery, especially in targeting enzymes and receptors involved in inflammation and metabolic disorders.
The molecular structure of 2,3-dihydro-1H-inden-2-ylmethanesulfonamide combines a dihydroindene moiety with a methanesulfonamide functional group, offering both lipophilic and polar properties. This duality enhances its compatibility with biological systems, making it a candidate for central nervous system (CNS) drug development. Recent studies highlight its potential in modulating G-protein-coupled receptors (GPCRs), a hot topic in neurodegenerative disease research. With the growing demand for small-molecule therapeutics, this compound aligns with trends in personalized medicine and targeted therapy.
From a synthetic chemistry perspective, CAS No. 1695757-70-0 exemplifies innovations in green chemistry and atom-efficient synthesis. Its production often involves catalytic methods that minimize waste, addressing the pharmaceutical industry’s push toward sustainable manufacturing. Analytical techniques like HPLC-MS and NMR spectroscopy are critical for quality control, ensuring compliance with stringent regulatory standards such as ICH guidelines.
Beyond pharmaceuticals, 2,3-dihydro-1H-inden-2-ylmethanesulfonamide has exploratory uses in material science, particularly in designing polymeric coatings with enhanced durability. Its sulfonamide group can participate in hydrogen bonding, influencing material properties like thermal stability—a feature relevant to high-performance polymers. This interdisciplinary applicability makes it a subject of interest in academic-industrial collaborations.
In the context of AI-driven drug discovery, computational models frequently analyze compounds like 1695757-70-0 to predict ADMET profiles (absorption, distribution, metabolism, excretion, and toxicity). Such in silico approaches accelerate lead optimization, reducing reliance on traditional trial-and-error methods. This synergy between computational chemistry and experimental validation underscores the compound’s relevance in modern biotech innovation.
Safety and handling of 2,3-dihydro-1H-inden-2-ylmethanesulfonamide adhere to standard laboratory protocols, with no significant environmental hazards reported. Its stability under ambient conditions facilitates storage and transportation, though inert atmospheres are recommended for long-term preservation. Researchers often seek technical datasheets and COA (Certificate of Analysis) documentation to ensure batch consistency—a common query among procurement specialists.
Looking ahead, the demand for CAS No. 1695757-70-0 is expected to rise alongside advancements in precision medicine and bioconjugation techniques. Its structural flexibility allows for derivatization, enabling the creation of proteolysis-targeting chimeras (PROTACs)—an emerging therapeutic modality. As patent landscapes evolve, this compound may feature in next-generation therapeutics, particularly for oncology and autoimmune applications.
1695757-70-0 (2,3-dihydro-1H-inden-2-ylmethanesulfonamide) Related Products
- 1327336-50-4(tert-Butyl N-2-Hydroxy-3-(methylamino)propyl-N-methylcarbamate)
- 865659-03-6(1-(4-FLUOROPHENYL)-4-(6-[4-(4-FLUOROPHENYL)PIPERAZINO]-2,4-HEXADIYNYL)PIPERAZINE)
- 2034274-21-8(N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide)
- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)
- 1805166-10-2(2-Bromo-5-chloro-6-(chloromethyl)-3-(difluoromethyl)pyridine)
- 866866-15-1(N-(4-ethylphenyl)-2-{5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}acetamide)
- 2649046-40-0(1-Bromo-4-(isocyanatomethyl)-2-methylbenzene)
- 2228726-78-9(2-(but-3-yn-2-yl)-4-methoxypyridine)
- 1694115-14-4(1-(4-bromophenyl)methyl-N-methyl-1H-imidazol-2-amine)
- 887211-29-2(1-{1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione)


